molecular formula C24H16BrN3O2 B11655228 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one

2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11655228
M. Wt: 458.3 g/mol
InChI Key: MEQMMMXCBDGGMN-AQTBWJFISA-N
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Description

2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a brominated indole moiety and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Coupling Reaction: The brominated indole and the quinazolinone core are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the indole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of indole derivatives with substituted functional groups at the bromine position.

Scientific Research Applications

2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Industry: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The brominated indole moiety and the quinazolinone core are key structural features that contribute to its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Etaqualone: A quinazolinone-class compound with sedative and hypnotic properties.

    Methaqualone: Another quinazolinone derivative known for its central nervous system depressant effects.

    Mecloqualone: A similar compound with muscle relaxant properties.

Uniqueness

2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of a brominated indole moiety and a dihydroquinazolinone core. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H16BrN3O2

Molecular Weight

458.3 g/mol

IUPAC Name

2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C24H16BrN3O2/c1-14-6-2-5-9-21(14)28-22(26-19-8-4-3-7-16(19)24(28)30)13-18-17-12-15(25)10-11-20(17)27-23(18)29/h2-13H,1H3,(H,27,29)/b18-13-

InChI Key

MEQMMMXCBDGGMN-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C\4/C5=C(C=CC(=C5)Br)NC4=O

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=C4C5=C(C=CC(=C5)Br)NC4=O

Origin of Product

United States

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